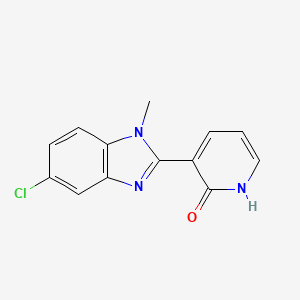

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-17-11-5-4-8(14)7-10(11)16-12(17)9-3-2-6-15-13(9)18/h2-7H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPINHKJFXZTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Methylation: The chlorinated benzimidazole is methylated using methyl iodide or dimethyl sulfate.

Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through a cyclization reaction with a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole N-oxide, while substitution could result in various substituted benzimidazole derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have identified benzimidazole derivatives, including 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone, as promising candidates against viral infections. Specifically, compounds within this class have demonstrated efficacy against the hepatitis C virus (HCV). For instance, certain analogs have shown EC50 values as low as 0.007 nM, indicating potent antiviral activity . The mechanism of action often involves the inhibition of viral replication through interference with non-structural proteins critical for the virus's life cycle.

Anti-inflammatory Properties

In addition to antiviral effects, benzimidazole derivatives exhibit notable anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. For example, specific derivatives have been reported to achieve IC50 values of 0.0370 nM for COX-2 inhibition, significantly outperforming standard anti-inflammatory medications such as diclofenac . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone has also been explored. Compounds with a similar structure have been investigated for their ability to inhibit the insulin-like growth factor 1 receptor (IGF1R), which is involved in cancer cell proliferation and survival . By targeting IGF1R, these compounds may contribute to reduced tumor growth and enhanced sensitivity to chemotherapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly influence biological activity. For instance, substituents such as methyl or chloro groups can enhance potency against specific targets while reducing toxicity . A detailed SAR analysis can guide the design of more effective derivatives with tailored pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone:

| Study | Compound | Target | EC50/IC50 | Findings |

|---|---|---|---|---|

| Henderson et al., 2015 | Benzimidazole analogs | HCV NS5A | 0.007 nM | High potency against HCV |

| Moneer et al., 2016 | 5-substituted benzimidazoles | COX enzymes | 0.0370 nM (COX-2) | Significant anti-inflammatory effects |

| Rathore et al., 2017 | Substituted benzimidazoles | IGF1R | - | Promising anticancer activity |

These studies illustrate the versatility and therapeutic potential of this compound class in addressing various health challenges.

Mechanism of Action

The mechanism of action of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity or modulating their function. This can involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.

Comparison with Similar Compounds

Research Findings and Data

Spectral Data Trends

Though spectral data for the target compound are unavailable, analogs in exhibit characteristic signals:

- ¹H-NMR : Methyl groups (δ ~2.2 ppm) and aromatic protons (δ ~7.3–8.9 ppm) .

- IR : C=O stretches (~1720 cm⁻¹) and NH vibrations (~3200–3320 cm⁻¹) .

Stability and Reactivity

- The target compound’s methyl group may reduce steric hindrance compared to the analog’s benzyl group, favoring reactivity in electrophilic substitutions.

- Multiple chlorine atoms in the analog increase oxidative stability but may complicate synthetic purification .

Biological Activity

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound classified under the benzimidazole derivatives. This class is well-known for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound exhibits potential therapeutic effects, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is . Its structure consists of a benzimidazole ring fused with a pyridinone moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone |

| Molecular Formula | C₁₃H₁₀ClN₃O |

| Molecular Weight | 255.68 g/mol |

| CAS Number | 400076-03-1 |

The biological activity of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is primarily attributed to its interaction with specific biological targets. Benzimidazole derivatives are known to inhibit various enzymes involved in DNA replication and protein synthesis. This inhibition can lead to antimicrobial effects against bacteria and fungi, as well as potential anticancer activity by inducing apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that compounds within this class may inhibit:

- DNA topoisomerases : Enzymes crucial for DNA replication.

- Tubulin polymerization : Affecting cell division in cancer cells.

The exact mechanism for this compound requires further investigation, but its structural characteristics suggest similar pathways to other known benzimidazole derivatives.

Antimicrobial Activity

Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, recent research highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.018 mM against A. niger, showcasing potent antifungal activity .

Anticancer Activity

The anticancer potential of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been explored through various studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Liu et al. (2018) | MRSA | 0.007 | Effective growth inhibition |

| Bansal & Silakari (2012) | MCF7 | 12.50 | Induced apoptosis in cancer cells |

These findings suggest that the compound may function effectively against multiple cancer types by disrupting cellular processes essential for tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been documented, contributing to their therapeutic potential in treating inflammatory diseases. The specific mechanisms remain an area for further research but are believed to involve modulation of inflammatory cytokines.

Case Studies and Research Findings

A comprehensive review published in Frontiers in Pharmacology summarized the bioactivity of various benzimidazole derivatives from 2012 to 2021, indicating a strong trend toward developing these compounds for therapeutic use . The review emphasized the structure–activity relationship (SAR) that underpins the effectiveness of these compounds across different biological applications.

Notable Findings

Several studies have highlighted the following:

- Antimicrobial Efficacy : Compounds demonstrated superior activity compared to standard antibiotics.

- Anticancer Properties : Some derivatives showed promising results in inhibiting tumor growth with low IC50 values.

Q & A

Q. What synthetic methodologies are effective for constructing the 2(1H)-pyridinone and benzimidazole moieties in this compound?

The 2(1H)-pyridinone ring can be synthesized via intramolecular cyclization of bifunctional precursors containing carbonyl and amide groups under base-catalyzed Knoevenagel conditions . For the benzimidazole moiety, condensation reactions between o-phenylenediamine derivatives and carbonyl-containing reagents (e.g., aldehydes or carboxylic acids) are commonly employed. highlights the use of 4-chlorobenzyl chloride and 2-(2-pyridyl)benzimidazole with potassium carbonate (K₂CO₃) to form analogous benzimidazole derivatives .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks .

- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O in pyridinone at ~1650–1700 cm⁻¹) .

- Single-crystal X-ray diffraction : For unambiguous structural determination using software like SHELXL () .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

While direct data on this compound is limited, structural analogs of 2(1H)-pyridinones and benzimidazoles show enzyme inhibition (e.g., ERK1/2 in ) and antimicrobial activity ( ). For example, 5-chloro-4-hydroxy-2(1H)-pyridinone derivatives are studied as enzyme inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Modify the chloro or methyl groups on the benzimidazole or pyridinone rings to assess impact on bioactivity (e.g., ’s ERK inhibitors) .

- Scaffold hybridization : Combine with triazole or pyrazole moieties (as in ) to enhance binding affinity .

- Computational docking : Use tools like AutoDock to predict interactions with targets (e.g., ERK kinase domain in ) .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Multi-technique validation : Cross-validate NMR and X-ray data with computational models (e.g., DFT for optimized geometry) .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks .

- Thermogravimetric analysis (TGA) : Assess thermal stability to confirm purity and structural consistency () .

Q. What computational tools are recommended for studying this compound’s reactivity or stability?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) simulations : Model solvation effects or protein-ligand dynamics (e.g., ERK binding in ) .

- Crystallography software (SHELX) : Refine crystal structures and analyze intermolecular interactions .

Q. What challenges arise in scaling up synthesis, and how can purity be maintained?

Q. How can researchers validate target engagement in cellular assays?

- Biochemical assays : Measure inhibition of kinases (e.g., ERK1/2 enzymatic activity assays in ) .

- Fluorescence-based assays : Use labeled probes to track cellular uptake (e.g., fluorescence spectroscopy in ) .

- Gene expression profiling : Quantify downstream biomarkers (e.g., phosphorylated ERK in ) .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for cyclization reactions to avoid hydrolysis .

- Crystallization : Use slow evaporation with polar aprotic solvents (e.g., DMF/water mixtures) for high-quality crystals .

- Data interpretation : Cross-reference spectral libraries (e.g., SDBS for IR/NMR) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.